

Preclinical Toxicology of Etonogestrel: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Etonogestrel	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of **etonogestrel**, the active metabolite of the progestin desogestrel. **Etonogestrel** is a widely used hormonal contraceptive, and a thorough understanding of its preclinical safety profile is essential for researchers, scientists, and professionals involved in drug development. This document summarizes key toxicology studies, presents available quantitative data in a structured format, outlines experimental protocols based on regulatory guidelines, and visualizes relevant biological pathways.

Executive Summary

Etonogestrel has been extensively evaluated in a battery of preclinical toxicology studies to support its clinical use. The findings from these studies indicate a favorable safety profile, with the primary observed effects being related to its potent progestational activity. Key findings from the preclinical program include:

- Acute Toxicity: Etonogestrel exhibits a low order of acute toxicity.
- Repeated-Dose Toxicity: Long-term administration in rats and monkeys at doses significantly
 exceeding human exposure levels resulted in expected pharmacologic effects on
 reproductive organs and some changes in hematological and clinical chemistry parameters.



- Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity studies demonstrated no evidence of mutagenic or clastogenic potential.
- Carcinogenicity: A 24-month carcinogenicity study in rats showed no evidence of a carcinogenic effect.
- Reproductive and Developmental Toxicity: Studies in rats and rabbits did not reveal any teratogenic potential. Effects on fertility in rats were consistent with the contraceptive mechanism of action and were reversible upon cessation of treatment.

Acute Toxicity

Single-dose toxicity studies have been conducted in both rodents and non-rodents to determine the potential for acute toxic effects of **etonogestrel**.

Ouantitative Data

Species	Route of Administration	LD50 (mg/kg)	Reference
Rat (male and female)	Oral	> 2000	[1]
Mouse (male and female)	Oral	> 2000	[1]
Rat (male and female)	Intraperitoneal	> 500	[1]
Mouse (male and female)	Intraperitoneal	> 500	[1]

Table 1: Single-Dose Acute Toxicity of **Etonogestrel**

Experimental Protocol

The acute toxicity studies were likely conducted in accordance with OECD Guideline 401 (Acute Oral Toxicity) or 420 (Acute Oral Toxicity - Fixed Dose Procedure). A summary of a likely protocol is as follows:

• Test System: Young adult, healthy, non-pregnant female and male rats and mice.



- Administration: A single dose of etonogestrel was administered by oral gavage or intraperitoneal injection.
- Dose Levels: A limit test was likely performed at a dose of 2000 mg/kg for the oral route and 500 mg/kg for the intraperitoneal route.
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
- Endpoints: The primary endpoint was mortality. Clinical signs, body weight changes, and gross necropsy findings were also recorded.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were performed to characterize the toxicological profile of **etonogestrel** following prolonged administration.

Quantitative Data

Rat (52-week study):

Parameter	Observation	Dose Level
Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV)	Increased at 26 weeks in both sexes and at 52 weeks in males	Not specified
Neutrophil count	Increased at all time intervals	Intermediate and high dose groups
Lymphocyte count	Decreased at all time intervals	Intermediate and high dose groups

Table 2: Hematological Findings in a 52-Week Rat Toxicity Study with **Etonogestrel**[1]

Monkey (13-week study with vaginal rings):



Parameter	Observation	Dose Level
White Blood Cell (WBC) count	Decreased	Not specified
Alkaline Phosphatase (Alk. Phosphatase)	Decreased	Not specified
Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV)	Decreased after 6 weeks (reversible)	High dose groups
Bilirubin	Elevated	Groups 3, 4, and 5

Table 3: Hematological and Clinical Chemistry Findings in a 13-Week Monkey Toxicity Study with **Etonogestrel**[1]

Note: Specific dose levels and the magnitude of change were not available in the reviewed public documents.

Experimental Protocol

The repeated-dose toxicity studies were likely conducted in general accordance with OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

- Test System: Rats and cynomolgus monkeys of both sexes.
- Administration: Etonogestrel was administered via subcutaneous implants or vaginal rings.
- Duration: Studies ranged from 13 weeks to 52 weeks.
- Dose Levels: At least three dose levels and a control group were likely used.
- Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and histopathology of selected organs. The primary effects observed were related to the progestational activity of etonogestrel, including effects on the reproductive organs.



Genotoxicity

Etonogestrel was evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations and chromosomal damage.

Ouantitative Data

Assay Type	Test System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium and Escherichia coli	Negative	[1]
In Vitro Chromosomal Aberration Assay	Mammalian cells (e.g., Chinese Hamster Ovary - CHO)	Negative	[1]
In Vivo Mouse Micronucleus Test	Mouse bone marrow erythrocytes	Negative	[1]

Table 4: Summary of Genotoxicity Studies with Etonogestrel

Experimental Protocols

The genotoxicity studies were conducted in compliance with standard regulatory guidelines.

This assay was likely performed according to OECD Guideline 471.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Method: The plate incorporation method or pre-incubation method was used. Etonogestrel
 was tested with and without a metabolic activation system (S9 mix from induced rat liver).
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

This assay was likely performed according to OECD Guideline 473.

• Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.



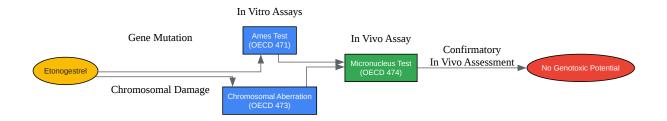
- Method: Cells were exposed to various concentrations of etonogestrel, both with and without metabolic activation (S9 mix).
- Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was scored.

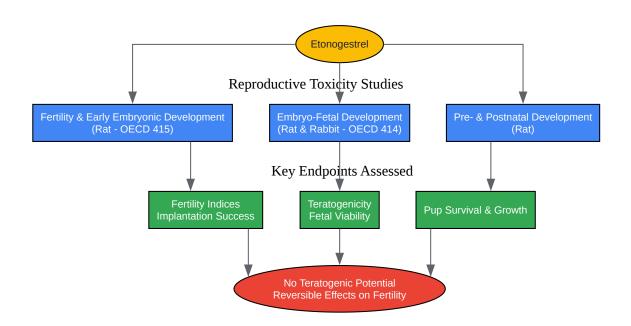
This assay was likely performed according to OECD Guideline 474.

- Test System: Mice of a standard strain.
- Method: Animals were administered etonogestrel, and bone marrow was collected at appropriate time intervals.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow was determined.

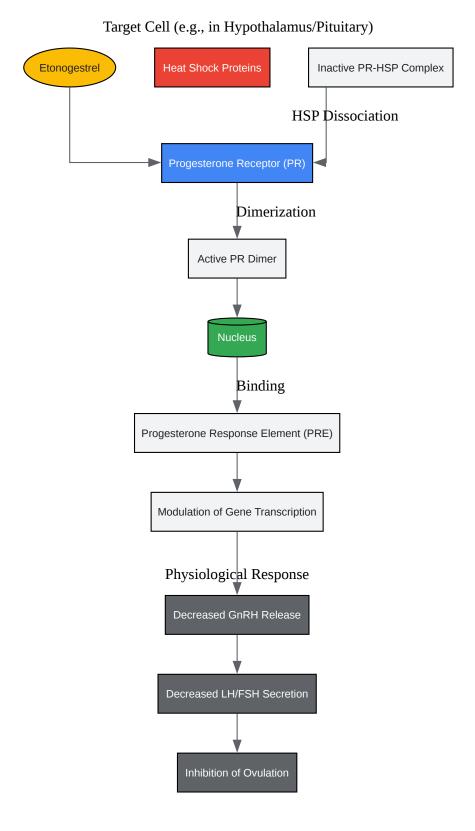
Experimental Workflow for Genotoxicity Testing



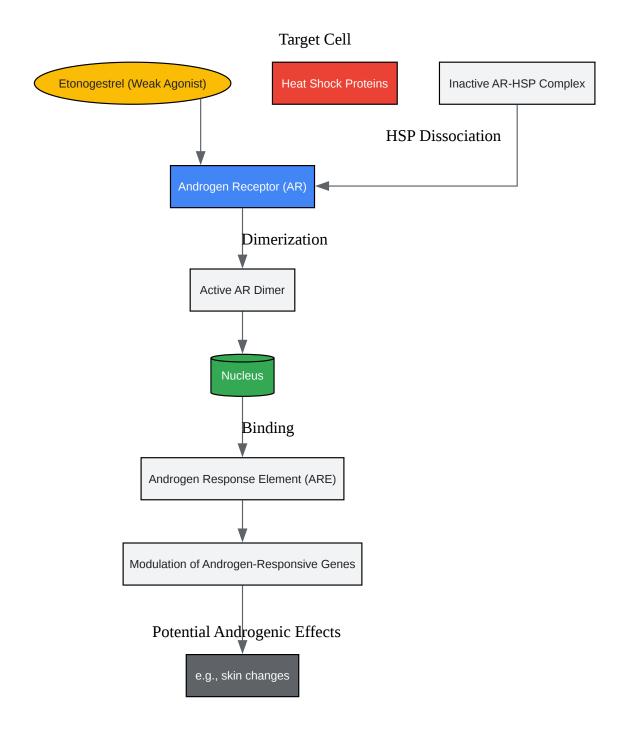












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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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